2-(3-Fluoropiperidin-1-yl)benzoic acid
Overview
Description
2-(3-Fluoropiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(3-Fluoropiperidin-1-yl)benzoic acid plays a significant role in biochemical reactions It interacts with enzymes, proteins, and other biomolecules, influencing their activity and functionIts structure suggests potential interactions with enzymes involved in metabolic pathways, possibly acting as an inhibitor or activator depending on the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The exact cellular effects of this compound are not extensively studied, but its structural properties indicate that it may impact key signaling pathways and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies on the temporal effects of this compound are limited, but it is crucial to consider these aspects when conducting in vitro or in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects and threshold levels is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The specific metabolic pathways and enzymes involved in the metabolism of this compound are not well-characterized and require further study .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with transporters or binding proteins that facilitate its movement and localization within the cell. Understanding these interactions is important for elucidating the compound’s overall effects on cellular processes .
Properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-9-4-3-7-14(8-9)11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAUMPUNUXQPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.